Sodium 5-fluoro-1H-indazole-3-carboxylate
CAS No.: 1391053-91-0
Cat. No.: VC0129649
Molecular Formula: C8H4FN2NaO2
Molecular Weight: 202.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391053-91-0 |
|---|---|
| Molecular Formula | C8H4FN2NaO2 |
| Molecular Weight | 202.12 |
| IUPAC Name | sodium;5-fluoro-1H-indazole-3-carboxylate |
| Standard InChI | InChI=1S/C8H5FN2O2.Na/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1 |
| Standard InChI Key | AFEPRSHXHFEDJO-UHFFFAOYSA-M |
| SMILES | C1=CC2=C(C=C1F)C(=NN2)C(=O)[O-].[Na+] |
Introduction
Chemical Structure and Properties
Molecular Structure
Sodium 5-fluoro-1H-indazole-3-carboxylate is derived from 5-fluoro-1H-indazole-3-carboxylic acid, where the acidic hydrogen of the carboxylic group is replaced by a sodium ion. The parent compound contains a fused bicyclic structure with a benzene ring and a pyrazole ring, with a fluorine atom at the 5-position and a carboxylate group at the 3-position . The sodium salt formation enhances water solubility while preserving the core indazole structure that is critical for biological activity.
Physical Properties
While specific data for the sodium salt is limited in the provided search results, the properties can be extrapolated from related compounds. As a sodium salt, it likely exhibits:
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Improved water solubility compared to the free acid form
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White to off-white crystalline powder appearance
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Higher stability in aqueous environments
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Molecular weight approximately 216.14 g/mol (based on the addition of sodium to replace hydrogen in the parent compound with molecular weight 194.16 g/mol for the methyl ester)
Synthesis Methods
From the Parent Carboxylic Acid
The sodium salt can be synthesized from 5-fluoro-1H-indazole-3-carboxylic acid, which itself can be prepared through various documented synthetic routes. The acid is typically prepared by treating the appropriate precursors with controlled reaction conditions, followed by salt formation with sodium hydroxide or sodium bicarbonate.
Synthetic Pathway
A prevalent synthetic route to the precursor 5-fluoro-1H-indazole-3-carboxylic acid involves the following steps:
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Diazotization of an appropriately substituted aniline derivative
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Cyclization to form the indazole ring system
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Carboxylation at the 3-position
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Salt formation with sodium base
This is exemplified in the synthesis described in the literature where:
"To a round bottomed flask was added 5-Fluoro-lH-indazole-3-carboxylic acid (2.73 g, 0.015 mol, 1 equiv.) in DMF (40 mL) under nitrogen. Carbodiimidazole (CDI) (2.98 g, 0.018 mol, 1.1 equiv.) was added to the resulting yellow solution and this was stirred at room temperature for 30 minutes."
Alternative Synthetic Approaches
Another synthetic pathway involves the conversion of 5-fluoro-1H-indazole-3-carboxylic acid to its ester, which can then be hydrolyzed under basic conditions to yield the sodium salt:
"The raw material was then dissolved in tetrahydrofuran (100 mL) and treated with carbonyldiimidazole (CDI, 9.82 g, 60.6 mmol). The mixture was warmed to reflux and stirred for 2 hours. EtOH (100 mL) was then added, and the mixture stirred at reflux for further 5 hours."
Biological Activities and Pharmacological Properties
Structure-Activity Relationships
The biological activity of indazole derivatives is significantly influenced by substitution patterns:
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The fluorine atom at the 5-position typically enhances metabolic stability and binding affinity
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The carboxylate group at the 3-position often serves as a critical pharmacophore for interaction with biological targets
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The sodium counterion may improve pharmacokinetic properties through enhanced solubility
Receptor Interactions
Related indazole derivatives have demonstrated activity as:
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5-HT2C receptor agonists
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Kinase inhibitors, including TTK kinase
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Potential antipsychotic agents through interactions with D2, 5-HT2A and 5-HT2C receptors
Research Applications
As a Chemical Building Block
Sodium 5-fluoro-1H-indazole-3-carboxylate serves as a valuable intermediate in medicinal chemistry:
"Methyl 5-fluoro-1H-indazole-3-carboxylate is a synthetic organic compound... It is a derivative of indazole, a heterocyclic aromatic organic compound, and features a fluorine atom at the 5-position and a carboxylate group at the 3-position of the indazole ring. This compound is widely used as a building block in the synthesis of more complex molecules due to its unique chemical structure, which enhances its biological activity and stability compared to non-fluorinated analogs."
Medicinal Chemistry Applications
The compound can be incorporated into research focused on developing:
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Novel antipsychotic agents
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Anticancer therapeutics targeting specific kinases
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Anti-tubercular drugs
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Lipid-lowering medications
Studies have shown that "5-fluoro-1H-indole-2,3-dione derivatives, along with previously reported 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones" have demonstrated antituberculosis activity .
Structure Optimization Studies
The sodium salt may provide advantages in structure-activity optimization studies:
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Improved solubility for biological testing
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Enhanced bioavailability compared to free acid form
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Potential for better formulation characteristics
Analytical Characterization
Spectroscopic Properties
Spectroscopic data for the related compounds can provide insight into the expected properties of the sodium salt:
| Analytical Method | Expected Characteristics |
|---|---|
| NMR Spectroscopy | Characteristic peaks for aromatic protons of the indazole system (7.15-7.78 ppm) |
| Mass Spectrometry | Molecular ion peak corresponding to [M+H]+ at approximately 217 m/z |
| IR Spectroscopy | Strong absorption bands for the carboxylate group (1550-1650 cm-1) |
| UV Spectroscopy | Absorption maxima typical of indazole systems |
NMR data for related compounds show: "1H-NMR (400 MHz, CDCl3) delta: 7.78 (dd, 1H, 4.3 & 9.2 Hz), 7.73 (dd, 1H, 1.9 & 8.7 Hz), 7.15-7.21 (m, 1H), 4.5 (q, 2H, 7.2 Hz), 1.43 (t, 3H, 7.1 Hz)."
Chromatographic Analysis
Chromatographic methods reported for related compounds provide guidance for analyzing the sodium salt:
"The separation is carried out on a Gemini C(18) (250 × 4.6 mm [column])"
Chemical Reactions and Reactivity
Typical Reactions
Sodium 5-fluoro-1H-indazole-3-carboxylate can undergo various chemical transformations:
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Conversion to amides via coupling reactions
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Reduction of the carboxylate group
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Nucleophilic substitution reactions
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Salt metathesis reactions
Coupling Reactions
The carboxylate functionality allows for amide coupling reactions, as demonstrated with the acid precursor:
"A mixture of 5-fluoro-1H-indazole-3-carboxylic acid (270 mg, 1.5 mmol), 5-methyl-2-pyrimidin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (227 mg, 1.0 mmol), DIPEA (258 mg, 2.0 mmol) and HATU (762 mg, 2.0 mmol) in anhydrous DMF (10 mL) was stirred for 10 hrs."
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